Cas no 873857-62-6 (Fidaxomicin)

Fidaxomicin 化学的及び物理的性質
名前と識別子
-
- Fidaxomicin
- R-Tiacumicin B
- Tiacumicin B
- OPT-80
- PAR-101
- 3-(((6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-b-D-mannopyranosyl)oxy)-methyl)-12(R)-[(6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-b-D-lyxo-hexopyranosyl)oxy]-11(S)-ethyl-8(S)-hydroxy-18(S)-(1(R)-hydroxyethyl)-9,13,15-trimethyloxacyclooctadeca-3,5,9,13,15-pentaene-2-one
- Lipiarmycin
- Clostomicin B1
- Fidaxomycin
- Lipiarmycin A3
- [(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl
- Dificid
- Dificlir
- Lipiarmicin
- Difimicin
- Z5N076G8YQ
- Lipiarmycin A 3
- Fidaxomicin [USAN:INN]
- Lipiarrmycin
- PAR 01
- Clostomycin B1
- Fidaxomicin (Dificid)
- Fidaxomicin, >=98% (HPLC)
- GTPL10909
- FI8
- DB08874
- Q5446672
-
- MDL: MFCD27976367
- インチ: 1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
- InChIKey: ZVGNESXIJDCBKN-UUEYKCAUSA-N
- ほほえんだ: ClC1=C(C(=C(C(=C1C([H])([H])C([H])([H])[H])C(=O)O[C@]1([H])[C@@]([H])(C([H])([H])[H])O[C@]([H])([C@]([H])([C@@]1([H])O[H])OC([H])([H])[H])OC([H])([H])C1C(=O)O[C@]([H])([C@@]([H])(C([H])([H])[H])O[H])C([H])([H])C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C([H])C=1[H])O[H])C([H])([H])C([H])([H])[H])O[C@@]1([H])[C@]([H])([C@]([H])([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O1)OC(C([H])(C([H])([H])[H])C([H])([H])[H])=O)O[H])O[H])O[H])Cl)O[H] |c:63,70,81,93,96|
- BRN: 5228707
計算された属性
- 水素結合ドナー数: 7
- 水素結合受容体数: 18
- 重原子数: 72
- 回転可能化学結合数: 15
- 複雑さ: 1970
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 267
じっけんとくせい
- 密度みつど: 1.33
- ゆうかいてん: 159.0 to 163.0 deg-C
Fidaxomicin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fidaxomicin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-362739-1mg |
Fidaxomicin, |
873857-62-6 | ≥98% | 1mg |
¥1692.00 | 2023-09-05 | |
ChemScence | CS-3249-100mg |
Fidaxomicin |
873857-62-6 | 99.85% | 100mg |
$150.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6194-100mg |
Fidaxomicin |
873857-62-6 | 99.82% | 100mg |
¥ 1178 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6194-1 mL * 10 mM (in DMSO) |
Fidaxomicin |
873857-62-6 | 99.82% | 1 mL * 10 mM (in DMSO) |
¥759.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F857914-100mg |
Fidaxomicin |
873857-62-6 | 98% | 100mg |
¥1,056.00 | 2022-01-14 | |
DC Chemicals | DC1057-1 g |
Fidaxomicin (Dificid) |
873857-62-6 | >98% | 1g |
$800.0 | 2022-02-28 | |
LKT Labs | F285081-100 mg |
Fidaxomicin |
873857-62-6 | ≥98% | 100MG |
$200.10 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F39750-50mg |
Fidaxomicin |
873857-62-6 | 99% | 50mg |
¥538.0 | 2023-09-07 | |
Ambeed | A132323-100mg |
(2R,3S,4S,5S,6R)-6-(((3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4R,5S)-3,4-Dihydroxy-5-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
873857-62-6 | 98% | 100mg |
$48.0 | 2025-02-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6194-200 mg |
Fidaxomicin |
873857-62-6 | 99.82% | 200mg |
¥1945.00 | 2022-02-28 |
Fidaxomicin サプライヤー
Fidaxomicin 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Fidaxomicinに関する追加情報
Introduction to Fidaxomicin (CAS No. 873857-62-6) in Modern Pharmaceutical Research
Fidaxomicin, a potent and highly selective antibiotic, is widely recognized for its efficacy in treating complex infections caused by Gram-negative bacteria. With the CAS No. 873857-62-6, this compound has garnered significant attention in the pharmaceutical industry due to its unique mechanism of action and minimal side effects. This introduction delves into the chemical properties, therapeutic applications, and recent advancements in research involving Fidaxomicin.
The chemical structure of Fidaxomicin belongs to the macrolide family, characterized by a large lactone ring and multiple sugar moieties. Its molecular formula, C₅₈H₈₃NO₁₉, underscores its complex composition, which contributes to its high specificity against bacterial ribosomes. Unlike traditional macrolides such as erythromycin, Fidaxomicin exhibits enhanced stability in human serum, making it an attractive candidate for clinical use.
One of the most compelling aspects of Fidaxomicin is its mechanism of action. It binds to the 30S ribosomal subunit of Gram-negative bacteria, inhibiting protein synthesis by blocking the exit tunnel of nascent peptides. This targeted approach not only ensures high efficacy but also reduces the likelihood of bacterial resistance development. Recent studies have highlighted its exceptional activity against multidrug-resistant strains of *Escherichia coli* and *Pseudomonas aeruginosa*, which pose significant challenges in clinical settings.
The therapeutic applications of Fidaxomicin have expanded significantly over the past decade. Initially approved for the treatment of complicated urinary tract infections (cUTIs) and acute bacterial skin and skin structure infections (ABSSSIs), it has now been explored for broader indications. Clinical trials have demonstrated its effectiveness in patients with infections caused by carbapenem-resistant organisms, offering a promising alternative when traditional antibiotics fail.
Advances in synthetic chemistry have enabled the development of novel derivatives of Fidaxomicin with improved pharmacokinetic profiles. Researchers are investigating modifications to enhance its oral bioavailability and extend its spectrum of activity. For instance, studies have focused on incorporating fluorine atoms into its structure to bolster its antibacterial properties while maintaining safety.
The role of Fidaxomicin in antibiotic stewardship cannot be overstated. Its narrow spectrum and high efficacy make it an invaluable tool in combating resistant pathogens without promoting widespread resistance. Healthcare professionals are increasingly incorporating it into treatment guidelines for severe infections where other options are limited. This aligns with global efforts to address the growing crisis of antibiotic resistance.
Recent breakthroughs in microbiome research have also shed light on Fidaxomicin's potential beyond traditional infections. Studies suggest that it may modulate gut microbiota composition, offering insights into new therapeutic avenues for conditions like inflammatory bowel disease (IBD). While further research is needed, these findings underscore the compound's versatility and long-term potential.
The development of combination therapies involving Fidaxomicin is another area of active investigation. By pairing it with other antibiotics or antiviral agents, researchers aim to create synergistic effects that could overcome existing resistance mechanisms. Preliminary results from phase II trials indicate that such combinations may significantly reduce treatment duration while improving patient outcomes.
Regulatory agencies continue to monitor the use of Fidaxomicin closely to ensure its safe and effective application. Post-marketing surveillance programs have been instrumental in identifying rare adverse effects and optimizing dosing regimens. These efforts reflect a commitment to patient safety while maximizing therapeutic benefits.
In conclusion, Fidaxomicin (CAS No. 873857-62-6) represents a cornerstone in modern antibiotic therapy due to its unique properties and broad-spectrum activity against Gram-negative bacteria. Ongoing research continues to uncover new applications and improve upon its existing formulations, ensuring that it remains a critical asset in addressing infectious diseases worldwide.
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